Enhanced Aqueous Solubility: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt of 2-methyl-6-(pyrrolidin-2-yl)pyridine exhibits markedly higher aqueous solubility compared to its free base counterpart (CAS 23894-40-8). While the free base typically requires 20% DMF or similar organic co‑solvents for dissolution, the dihydrochloride salt is readily water‑soluble, eliminating the need for organic solvents in aqueous assay buffers [1]. This difference is critical for in vitro pharmacology and in vivo formulation, as the presence of DMF can alter assay conditions and confound biological readouts. The conversion from free base to dihydrochloride salt is achieved by treatment with two molar equivalents of HCl, which protonates both nitrogen centers and enhances hydrophilicity [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Water-soluble dihydrochloride salt; dissolves without organic co‑solvents |
| Comparator Or Baseline | Free base (2-methyl-6-(pyrrolidin-2-yl)pyridine, CAS 23894-40-8); requires 20% DMF for dissolution |
| Quantified Difference | Qualitative shift from organic‑solvent‑dependent to aqueous‑compatible |
| Conditions | Aqueous assay buffer preparation; in vitro pharmacological testing |
Why This Matters
Procurement of the dihydrochloride salt eliminates the need for DMF or other organic co‑solvents in aqueous assays, reducing solvent‑induced artifacts and simplifying formulation protocols.
- [1] Chemistry Stack Exchange. Convert Free base to 2HCl form. Discussion on solubility differences. 2018. View Source
- [2] Hydrochloride - Wikipedia. Comparison of hydrochloride salts to free bases regarding solubility and absorption. 2025. View Source
